3-(1-Methyl-1H-pyrazol-5-yl)phenol
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Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Another method uses 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials, undergoing nucleophilic substitution and cyclization under acid catalysis .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of less toxic and more cost-effective reagents is preferred. The reaction conditions are carefully controlled to facilitate large-scale production, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-5-yl)phenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenol-1H-pyrazoles
- 4-Halogeno-3-phenol-1H-pyrazoles
- 2-(1-Phenol-1H-pyrazol-5-yl)phenols
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the pyrazole ring and the phenol group on the aromatic ring enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
1240407-71-9 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-12-10(5-6-11-12)8-3-2-4-9(13)7-8/h2-7,13H,1H3 |
InChI Key |
KYOGIWCQMNTTCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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